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Compound of Interest

Compound Name: 1,2-Phenylenediacetonitrile

Cat. No.: B147420 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1,2-bis(cyanomethyl)benzene

Introduction
1,2-Bis(cyanomethyl)benzene, also known as o-phenylenediacetonitrile, is an organic

compound with the chemical formula C₁₀H₈N₂.[1] Its structure consists of a benzene ring

substituted with two cyanomethyl (-CH₂CN) groups at adjacent positions. This compound

serves as a valuable intermediate in the synthesis of various organic molecules, including

optical brighteners.[2] A thorough understanding of its spectroscopic properties is crucial for its

identification, characterization, and quality control in research and industrial applications. This

guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance

(NMR), and mass spectrometry (MS) data for 1,2-bis(cyanomethyl)benzene, complete with

experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data
The following sections present the key spectroscopic data for 1,2-bis(cyanomethyl)benzene in

a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 1,2-bis(cyanomethyl)benzene exhibits

characteristic peaks corresponding to its aromatic and nitrile functionalities.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3030 C-H Stretch Aromatic C-H

~2930 C-H Stretch Methylene (-CH₂-)

~2250 C≡N Stretch Nitrile (-C≡N)

~1490, ~1450 C=C Stretch Aromatic Ring

~750 C-H Bend (out-of-plane) Ortho-disubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. For 1,2-bis(cyanomethyl)benzene, both ¹H and ¹³C NMR are

essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-bis(cyanomethyl)benzene is relatively simple due to the

molecule's symmetry.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.45 - 7.30 Multiplet 4H
Aromatic protons (Ar-

H)

~3.80 Singlet 4H
Methylene protons (-

CH₂CN)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the

molecule.
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Chemical Shift (δ, ppm) Assignment

~133 Quaternary Aromatic Carbon (C-CH₂CN)

~130 Aromatic CH

~128 Aromatic CH

~117 Nitrile Carbon (-C≡N)

~22 Methylene Carbon (-CH₂CN)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 1,2-bis(cyanomethyl)benzene provides information about its molecular

weight and fragmentation pattern. The exact mass of the molecule is 156.068748 g/mol .[1]

Mass-to-Charge Ratio (m/z) Interpretation

156 Molecular Ion [M]⁺

116 [M - CH₂CN]⁺

90 [C₇H₆]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A small amount of solid 1,2-bis(cyanomethyl)benzene is placed directly

on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is acquired using an FTIR spectrometer. Typically, 16 to 32

scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
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Data Processing: A background spectrum is collected and subtracted from the sample

spectrum to correct for atmospheric and instrumental variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Approximately 5-10 mg of 1,2-bis(cyanomethyl)benzene is dissolved in

about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer at room temperature.[3][4]

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain

the spectrum. The chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS) Protocol
Sample Introduction: The sample is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization or via direct

infusion.[1]

Ionization: Electron Ionization (EI) is a common method used for this type of molecule,

typically with an electron energy of 70 eV.

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

1,2-bis(cyanomethyl)benzene.
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Caption: Workflow for the spectroscopic analysis of 1,2-bis(cyanomethyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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